Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate
Overview
Description
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-c]pyridazine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets, leading to various physiological effects .
Mode of Action
Similar compounds have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to a range of physiological effects .
Result of Action
Similar compounds have been shown to have a wide range of effects, including anti-inflammatory and analgesic effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate can be synthesized from 1-benzyl-2,3-dioxopyrrolidine through a series of intermediate steps. The synthetic route involves the formation of 3-hydroxy, 3-chloro, 3-(diethoxycarbonyl)methyl, and 3-ethoxycarbonylmethyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a simpler, reduced form of the compound.
Scientific Research Applications
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
Uniqueness
Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-13-6-11-7-17(8-12(11)15-16-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXULLGAIVIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856751 | |
Record name | Benzyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-21-6 | |
Record name | 6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-oxo-2,3,5,7-tetrahydro-6H-pyrrolo[3,4-c]pyridazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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